

Physicochemical Properties of 8,9-Z-Abamectin B1a: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

8,9-Z-Abamectin B1a is a significant geometric isomer and photodegradation product of Abamectin B1a, a macrocyclic lactone produced by the soil bacterium Streptomyces avermitilis. [1][2] Abamectin itself is a widely used anthelmintic and insecticide, comprising at least 80% Avermectin B1a and no more than 20% Avermectin B1b.[1] The key structural distinction between Abamectin B1a and its 8,9-Z isomer lies in the configuration of the double bond at the 8,9-carbon position. In the parent compound, this bond is in the trans (E) configuration, while in **8,9-Z-Abamectin B1a**, it is in the cis (Z) configuration.[1] This isomeric change, primarily induced by exposure to light, can influence the molecule's three-dimensional structure and, consequently, its biological activity and physicochemical properties.[1] This guide provides a comprehensive overview of the available physicochemical data for **8,9-Z-Abamectin B1a**, detailed experimental protocols for its analysis, and visualizations of its formation and analytical workflow.

Physicochemical Data

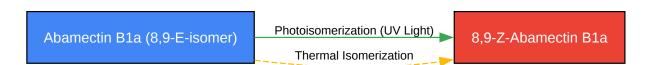
Quantitative experimental data for pure **8,9-Z-Abamectin B1a** is limited in publicly available literature. The data presented below includes computed values for the isomer and experimentally determined values for the parent compound, Abamectin B1a, to provide a comparative reference. It is anticipated that many of the physicochemical properties of the 8,9-Z isomer will be similar to those of the parent E-isomer.



Property	8,9-Z-Abamectin B1a	Abamectin B1a (for comparison)
Molecular Formula	C48H72O14[1][2][3]	C48H72O14[4]
Molecular Weight	873.1 g/mol [1][3]	873.1 g/mol [4]
CAS Number	113665-89-7[1]	65195-55-3[4]
Appearance	White to Off-White Solid[5]	Crystalline solid
Melting Point	No data available	161.8–169.4 °C (technical grade, with decomposition)
Boiling Point	940.9 ± 65.0 °C (Predicted)[5]	No data available
Density	1.24 ± 0.1 g/cm³ (Predicted)[5]	No data available
Solubility	Slightly soluble in Chloroform and Methanol.[5]	In water: Low solubility. In organic solvents (at 20°C): Toluene: 72,000 mg/L, Acetone: 23,000 mg/L.[6]
рКа	12.42 ± 0.70 (Predicted)[5]	No dissociation observed in the pH range of 1–12.
logP (Octanol-Water Partition Coefficient)	No data available	High, suggesting a tendency to bioaccumulate.

Formation of 8,9-Z-Abamectin B1a

The primary pathway for the formation of **8,9-Z-Abamectin B1a** is through the photoisomerization of Abamectin B1a upon exposure to light, particularly UV radiation.[1] This process involves the conversion of the thermodynamically more stable E-isomer at the 8,9-double bond to the Z-isomer. Thermal isomerization has also been reported as a potential formation route.[1]





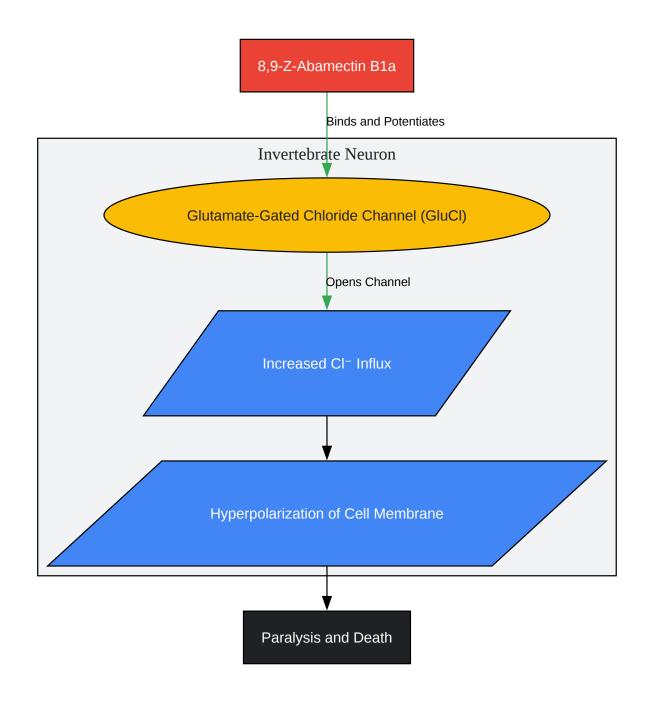
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Caption: Formation pathways of **8,9-Z-Abamectin B1a** from Abamectin B1a.

Mechanism of Action

Avermectins, including Abamectin B1a and its isomers, exert their potent anthelmintic and insecticidal effects by targeting the nervous system of invertebrates.[7] The primary molecular target is the glutamate-gated chloride ion channel (GluCl), which is found in the nerve and muscle cells of these organisms.[7] The binding of avermectins to these channels potentiates the effect of glutamate, leading to an increased influx of chloride ions into the cells.[7] This hyperpolarization of the cell membrane results in the paralysis and eventual death of the parasite.[7]





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Caption: Mechanism of action of Avermectins on invertebrate neurons.

Experimental Protocols Analysis of 8,9-Z-Abamectin B1a in Soil by LC-MS/MS



A validated analytical method for the quantitative determination of 8,9-Z-Avermectin B1a, along with Avermectin B1a and B1b, in soil samples involves extraction followed by analysis using High-Performance Liquid Chromatography with Mass Spectrometric Detection (LC-MS/MS).

Extraction Procedure:

- Sample Preparation: Weigh 10 g of a homogeneous soil sample into a centrifuge tube.
- Extraction: Add 70% (v/v) acetonitrile/water to the soil sample. Shake vigorously, centrifuge, and filter the supernatant. Repeat the extraction process.
- Solvent Removal: Combine the extracts and remove the organic solvent (acetonitrile) using rotary evaporation.
- Solid-Phase Extraction (SPE) Cleanup:
 - To the remaining agueous extract, add acetonitrile and ammonium hydroxide.
 - Pass the solution through an SPE column.
 - Rinse the SPE column with 25% acetonitrile/water containing 1% ammonium hydroxide.
 - Elute the analytes from the column using dichloromethane.
- Final Sample Preparation: Evaporate the dichloromethane and redissolve the residue in an acetonitrile/water mixture for LC-MS/MS analysis.

LC-MS/MS Parameters (Exemplary):

- Instrument: High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer (MS/MS).
- Column: A reverse-phase column, such as a C18 column, is typically used.
- Mobile Phase: A gradient of acetonitrile and water is commonly employed to achieve separation.



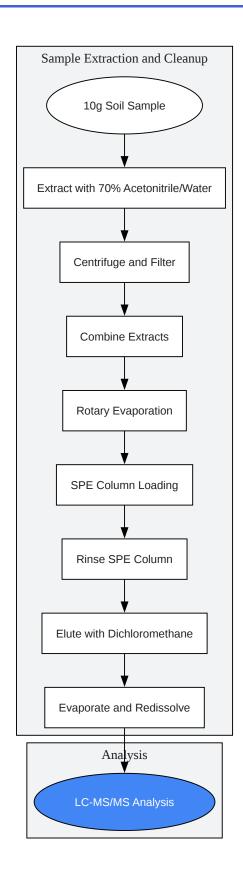
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• Detection: Mass spectrometry is set to monitor specific mass transitions for 8,9-Z-Avermectin B1a to ensure selective and sensitive detection.

The limit of quantification (LOQ) for this method has been established at 0.5 $\mu g/kg$ in soil.





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Caption: Workflow for the analysis of 8,9-Z-Abamectin B1a in soil.



Conclusion

8,9-Z-Abamectin B1a is a crucial photoisomer of Abamectin B1a, and understanding its physicochemical properties is vital for assessing the environmental fate and biological activity of abamectin-based products. While specific experimental data for the pure isomer is scarce, its properties can be inferred from its parent compound and predicted through computational methods. The analytical methodologies, particularly LC-MS/MS, are well-established for its sensitive and specific detection in complex matrices. Further research into the experimental determination of the physicochemical properties of pure **8,9-Z-Abamectin B1a** would be beneficial for a more complete toxicological and environmental risk assessment.

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